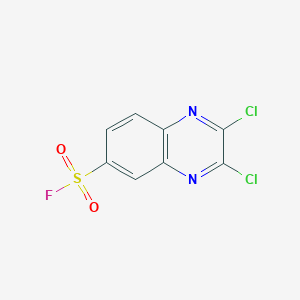
2,3-Dichloroquinoxaline-6-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroquinoxaline-6-sulfonyl fluoride is an aromatic compound with the molecular formula C₈H₃Cl₂FN₂O₂S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloroquinoxaline with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 can be substituted by nucleophiles, leading to the formation of various quinoxaline derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from nucleophilic substitution reactions of this compound include various substituted quinoxaline derivatives, which can have different functional groups depending on the nucleophile used .
科学研究应用
2,3-Dichloroquinoxaline-6-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various quinoxaline derivatives, which are important in materials science and pharmaceuticals.
Medicinal Chemistry: Quinoxaline derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s derivatives are used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,3-dichloroquinoxaline-6-sulfonyl fluoride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 3 are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives with different biological and chemical properties .
相似化合物的比较
Similar Compounds
2,3-Dichloroquinoxaline: A precursor to 2,3-dichloroquinoxaline-6-sulfonyl fluoride, used in similar synthetic applications.
Quinoxaline Derivatives: Compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline, which have different substituents but share the quinoxaline core.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfonyl fluoride groups, which enhance its reactivity and versatility in synthetic applications. This combination of functional groups allows for the formation of a wide range of derivatives with diverse properties .
属性
分子式 |
C8H3Cl2FN2O2S |
|---|---|
分子量 |
281.09 g/mol |
IUPAC 名称 |
2,3-dichloroquinoxaline-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H3Cl2FN2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
InChI 键 |
HUUUFOBCERBECP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)N=C(C(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


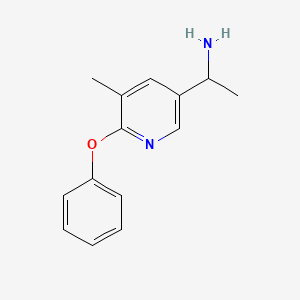
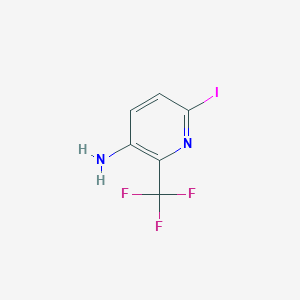
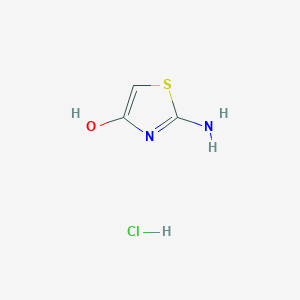
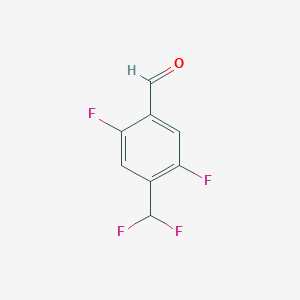
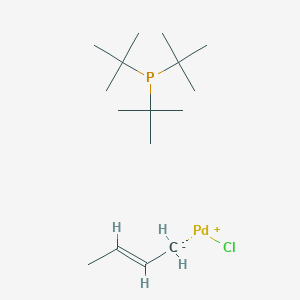
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
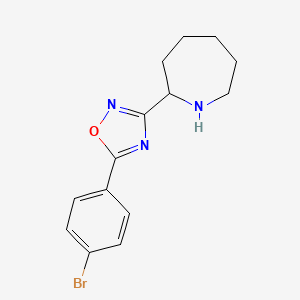
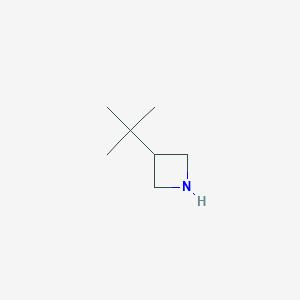
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
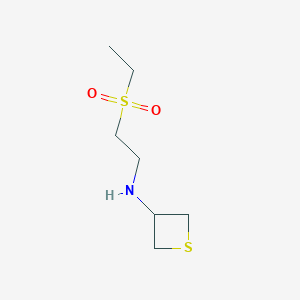

![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
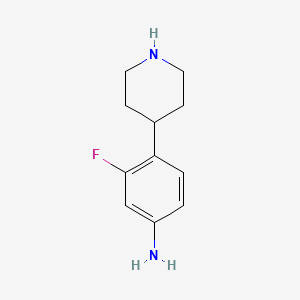
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
